N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Novel H1-Antihistaminic Agents
- N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide has been utilized in the synthesis of novel H1-antihistaminic agents. This includes the creation of 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential as new class H1-antihistaminic agents (Alagarsamy et al., 2008).
2. Investigation of Molecular Structures and Vibrational Characteristics
- The compound has been used in studies focusing on the molecular structure and vibrational characteristics of related compounds. For instance, research on N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, which are structurally related, involved extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra analyses (Arjunan et al., 2009).
3. Synthesis and Antimicrobial Activity of Derivatives
- Derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from reactions involving chloroacetylation of diphenylamine (a compound related to this compound), have been studied for their antimicrobial and antifungal activities. These compounds have demonstrated significant potential as antimicrobial and antifungal agents (Kumar & Mishra, 2015).
4. Application in Agriculture
- Compounds structurally similar to this compound have been examined for their applications in agriculture. For example, chloroacetanilide herbicides, which include similar structural motifs, have been studied for their effects on soil and plant systems, indicating their significance in agricultural practices (David et al., 2003).
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-hydrazinyl-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-4-6(10)2-3-7(5)12-8(14)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRCCDUIINATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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